[1-(1-benzothiophen-2-yl)propan-2-yl](methyl)amine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzothiophen-2-yl)propan-2-ylamine hydrochloride typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization . Another method includes the base-promoted intramolecular C–S bond coupling cyclization in dioxane .
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve the use of green chemistry principles to minimize environmental impact. These methods include the use of recyclable catalysts and solvents, as well as energy-efficient processes .
Chemical Reactions Analysis
Types of Reactions
1-(1-benzothiophen-2-yl)propan-2-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Chemistry
In chemistry, 1-(1-benzothiophen-2-yl)propan-2-ylamine hydrochloride is used as a building block for the synthesis of more complex molecules .
Biology
In biological research, this compound is studied for its potential antimicrobial and antioxidant properties .
Medicine
In medicine, benzothiophene derivatives are investigated for their potential use as anti-inflammatory, anti-cancer, and anti-fungal agents .
Industry
In the industrial sector, benzothiophene compounds are used in the production of materials such as electroluminescent devices and imaging reagents .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-thiol: Known for its quorum sensing inhibition properties.
2-arylbenzothiazole: Widely studied for its pharmacological activities.
Uniqueness
What sets 1-(1-benzothiophen-2-yl)propan-2-ylamine hydrochloride apart is its unique structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
2751620-44-5 |
---|---|
Molecular Formula |
C12H16ClNS |
Molecular Weight |
241.8 |
Purity |
95 |
Origin of Product |
United States |
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